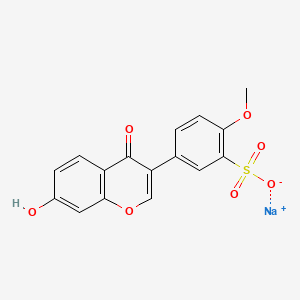

Sodium formononetin-3'-sulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;5-(7-hydroxy-4-oxochromen-3-yl)-2-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7S.Na/c1-22-13-5-2-9(6-15(13)24(19,20)21)12-8-23-14-7-10(17)3-4-11(14)16(12)18;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFDNOYSDRFHOA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NaO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Chemical Properties and Biological Activities of Sodium Formononetin-3'-Sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium formononetin-3'-sulfonate (Sul-F), a water-soluble derivative of the isoflavone (B191592) formononetin (B1673546), presents a promising pharmacological profile with significant potential in therapeutic applications.[1][2][3] This technical guide provides an in-depth overview of its chemical properties, synthesis, and biological activities, with a focus on its mechanisms of action. The strategic sulfonation at the 3' position of the B ring enhances the compound's water solubility and improves its pharmacokinetic properties while retaining the biological efficacy of the parent compound, formononetin.[1] This document consolidates available quantitative data, outlines key experimental observations, and visualizes the complex signaling pathways implicated in its therapeutic effects.

Chemical Properties

This compound is characterized by the addition of a sulfonate group to the isoflavone core of formononetin.[1] This modification significantly enhances its aqueous solubility, a critical factor for pharmaceutical development.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁NaO₇S | [1][3] |

| Molecular Weight | 370.31 g/mol | [1][3] |

| CAS Number | 949021-68-5 | [1][3] |

| Appearance | White to off-white solid | [3] |

| Purity | >98% | [4] |

| SMILES | COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)S(=O)(=O)[O-].[Na+] | [1] |

| InChI | InChI=1S/C16H12O7S.Na/c1-22-13-5-2-9(6-15(13)24(19,20)21)12-8-23-14-7-10(17)3-4-11(14)16(12)18;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1 | [1] |

Solubility

| Solvent | Concentration | Notes | Source |

| Water | 25 mg/mL (67.51 mM) | Ultrasonic assistance may be needed. | [3][5] |

| DMSO | 100 mg/mL (270.04 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | [3][5] |

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

| Condition | Duration | Notes | Source |

| 4°C | - | Sealed storage, away from moisture. | [3] |

| -20°C (in solvent) | 1 month | Sealed storage, away from moisture. | [3] |

| -80°C (in solvent) | 6 months | Sealed storage, away from moisture. | [3] |

Synthesis and Characterization

Synthesis

The synthesis of this compound is achieved through a sulfonation reaction of its parent compound, formononetin.[2] The process involves dissolving formononetin in a suitable solvent and treating it with a sulfonating agent.[1] Following the reaction, the product is purified from the reaction mixture using conventional separation techniques to yield the final water-soluble compound.[1]

Caption: A simplified workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound has been confirmed using various spectroscopic methods.[1][2] These techniques provide a unique fingerprint for the compound, essential for its identification and quality control.[1]

-

Infrared (IR) Spectroscopy : Used to identify the functional groups present in the molecule.[1][2]

-

Proton Nuclear Magnetic Resonance (¹H NMR) : Provides information about the structure and chemical environment of the hydrogen atoms.[1]

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) : Used to determine the structure of the carbon skeleton.[1]

-

Elemental Analysis : Confirms the elemental composition of the synthesized compound.[2]

Pharmacological Activities and Mechanisms of Action

This compound has demonstrated a range of pharmacological effects in preclinical studies, primarily attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.

Cardioprotective Effects

In experimental models of acute myocardial infarction, this compound has shown significant cardioprotective effects.[1][3] Treatment with the compound led to a reduction in cardiac injury markers such as creatine (B1669601) kinase-MB, lactate (B86563) dehydrogenase, and cardiac troponin T.[3][6]

The underlying mechanisms for this cardioprotection are multifaceted:

-

Modulation of Apoptosis : The compound upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, shifting the Bcl-2/Bax ratio in favor of cell survival and reducing cardiomyocyte apoptosis following ischemic injury.[1]

-

Enhanced Energy Metabolism : It has been shown to increase the ATP content in cardiac mitochondria and improve the activity of ATP synthase, which is crucial for maintaining cardiac function during and after an ischemic event.[1]

-

Antioxidant Activity : this compound reduces lipid peroxidation and enhances the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase, thereby mitigating oxidative stress-induced damage.[1]

Caption: Signaling pathways involved in the cardioprotective effects of this compound.

Angiogenic Effects

This compound has been found to induce angiogenesis in vitro by promoting the proliferation, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs).[7] This effect is mediated through the activation of two key signaling pathways:

-

Wnt/β-catenin Pathway : This pathway is crucial for cell proliferation and differentiation.

-

VEGF/CREB/Egr-3/VCAM-1 Signaling Axis : This pathway plays a central role in endothelial cell migration and the formation of new blood vessels.[7]

Caption: The dual signaling pathways activated by this compound to promote angiogenesis.

Effects on Acute Lung Injury

In a rat model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), this compound demonstrated protective effects.[8] The proposed mechanism involves the inhibition of the Fas/PDK1/STAT3 signaling pathway, leading to an increased expression of the tight junction protein claudin 18.1.[8] This helps to restore the integrity of the pulmonary endothelial barrier.

Caption: The inhibitory effect of this compound on the Fas/PDK1/STAT3 pathway in acute lung injury.

Other Potential Applications

-

Lipid-Lowering and Liver Protection : Studies have indicated that this compound possesses lipid-lowering and liver-protective activities.[2][3]

-

Neuroprotection : The parent compound, formononetin, has shown neuroprotective effects in various models of neurological disorders.[9] While specific studies on the neuroprotective effects of the sulfonated form are emerging, its enhanced solubility may offer advantages in this therapeutic area.

Experimental Protocols Overview

Detailed, step-by-step experimental protocols for this compound are not extensively available in the public domain. However, the literature describes the types of experiments conducted to evaluate its properties and efficacy.

In Vitro Studies

-

Cell Lines : Human umbilical vein endothelial cells (HUVECs) and human pulmonary microvascular endothelial cells (HMs) have been used to study angiogenesis and lung injury, respectively.[7][8]

-

Assays :

-

Cell Proliferation : MTT assays are used to assess the effect on cell viability and proliferation.[7]

-

Cell Invasion and Migration : Scratch adhesion tests are employed to evaluate the migratory and invasive capabilities of cells.[7]

-

Tube Formation : Matrigel tube formation assays are performed to assess the ability of endothelial cells to form capillary-like structures.[7]

-

Western Blot Analysis : This technique is used to determine the expression levels of key proteins in the signaling pathways of interest.[7]

-

In Vivo Studies

-

Animal Models :

-

Acute Myocardial Infarction : Rat models are used to investigate the cardioprotective effects.[1]

-

High-Fat Diet-Induced Hyperlipidemia : Rat models are employed to test the lipid-lowering and liver-protective activities.[2]

-

Acute Lung Injury : LPS-induced two-hit rat models are used to study the effects on lung injury.[8]

-

Acute Toxicity : Sprague-Dawley rats and Beagle dogs have been used to evaluate the safety profile.[10]

-

-

Administration : Intravenous administration is a common route due to the compound's water solubility.[10]

-

Endpoints :

Safety and Toxicology

Acute toxicity studies in Sprague-Dawley rats and Beagle dogs have been conducted. Intravenous administration of up to 2000 mg/kg in rats and 1000 mg/kg in dogs did not result in any mortality or significant toxic effects, suggesting a favorable acute safety profile.[9][10]

Conclusion and Future Directions

This compound is a promising therapeutic agent with well-defined chemical properties and a range of biological activities. Its enhanced water solubility makes it a more viable candidate for pharmaceutical development compared to its parent compound. The elucidated mechanisms of action, particularly in cardioprotection, angiogenesis, and acute lung injury, provide a strong foundation for further research.

Future research should focus on:

-

Detailed Pharmacokinetic and Pharmacodynamic Studies : To better understand its absorption, distribution, metabolism, and excretion.

-

Chronic Toxicity Studies : To establish its long-term safety profile.

-

Clinical Trials : To evaluate its efficacy and safety in human subjects for various therapeutic indications.

-

Structural Optimization : To potentially enhance its potency and selectivity for specific targets.

References

- 1. Sodium formononetin-3(acute)-sulfonate (949021-68-5) for sale [vulcanchem.com]

- 2. [Synthesis, solubility, lipids-lowering and liver-protection activities of sulfonated formononetin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sodium formononetin-3(acute)-sulfonate, CasNo.949021-68-5 BOC Sciences United States [bocscichem.lookchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Sulphonated Formononetin Induces Angiogenesis through Vascular Endothelial Growth Factor/cAMP Response Element-Binding Protein/Early Growth Response 3/Vascular Cell Adhesion Molecule 1 and Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound attenuated acute lung injury by Fas/PDK1/STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acute toxicity of sodium formononetin-3'-sulphonate (Sul-F) in Sprague-Dawley rats and Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Sulfonated Formononetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formononetin (B1673546), a naturally occurring isoflavone (B191592) found in plants such as red clover (Trifolium pratense) and Astragalus membranaceus, has garnered significant interest for its diverse pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory effects.[1][2] However, its clinical application can be limited by poor water solubility. To address this, chemical modifications, such as sulfonation, have been employed to enhance its physicochemical properties and bioavailability. This guide provides a comprehensive overview of the biological activities of sulfonated formononetin, with a focus on its therapeutic potential, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties.

Enhanced Bioavailability and Pharmacokinetics

The primary motivation for the sulfonation of formononetin is to improve its water solubility. The addition of a sulfonate group at the 3'-position of the B ring transforms the hydrophobic parent compound into a water-soluble derivative, sodium formononetin-3'-sulfonate (Sul-F).[3][4] This modification is intended to improve its pharmacokinetic profile, making it more suitable for pharmaceutical formulations, particularly for intravenous administration.[5][6]

Key Biological Activities of Sulfonated Formononetin

Cardioprotective Effects

This compound has demonstrated significant cardioprotective effects in preclinical models of acute myocardial infarction.[1][7] Treatment with Sul-F has been shown to reduce the extent of myocardial necrosis and improve cardiac function. The primary mechanism underlying this protection involves the attenuation of cardiomyocyte apoptosis.[1][3]

Quantitative Data on Cardioprotective Effects

| Parameter | Model | Treatment Group | Result | Reference |

| ST-segment elevation | Rat model of acute myocardial infarction | Sul-F treated | Significantly prevented | [1] |

| Creatine kinase-MB (CK-MB) | Rat model of acute myocardial infarction | Sul-F treated | Decreased serum levels | [1] |

| Lactate dehydrogenase (LDH) | Rat model of acute myocardial infarction | Sul-F treated | Decreased serum levels | [1] |

| Alanine aminotransferase (ALT) | Rat model of acute myocardial infarction | Sul-F treated | Decreased serum levels | [1] |

| Cardiac troponin T (cTnT) | Rat model of acute myocardial infarction | Sul-F treated | Decreased serum levels | [1] |

| Myocardium necrosis score | Rat model of acute myocardial infarction | Sul-F treated | Reduced | [1] |

| Bcl-2 expression (anti-apoptotic) | Rat model of acute myocardial infarction | Sul-F treated | Up-regulated | [1][3] |

| Bax expression (pro-apoptotic) | Rat model of acute myocardial infarction | Sul-F treated | Down-regulated | [1][3] |

| Cardiac mitochondrial ATP content | Rat model of acute myocardial infarction | Sul-F treated | Significantly increased | [1] |

| Superoxide dismutase (SOD) activity | Rat model of acute myocardial infarction | Sul-F treated | Attenuated the decrease | [1] |

| Glutathione peroxidase (GPx) activity | Rat model of acute myocardial infarction | Sul-F treated | Attenuated the decrease | [1] |

Neuroprotective Effects

Sulfonated formononetin has shown promise in protecting against cerebral ischemia-reperfusion injury.[8] Studies indicate that it can reduce cerebral infarct volume, alleviate brain edema, and improve neurological function.[9] The neuroprotective mechanisms are linked to the inhibition of apoptosis and the promotion of angiogenesis in the brain.[8][9][10]

Quantitative Data on Neuroprotective Effects

| Parameter | Model | Treatment Group | Result | Reference |

| Neurological function | Rat model of cerebral ischemia-reperfusion | Sul-F (3, 7.5, 15, and 30 mg/kg, i.v.) | Improved | [10] |

| Vascular endothelial growth factor (VEGF) expression | Rat model of cerebral ischemia-reperfusion | Sul-F (3, 7.5, 15, and 30 mg/kg, i.v.) | Increased | [10] |

| Platelet endothelial cell adhesion molecule-1 (PECAM-1) expression | Rat model of cerebral ischemia-reperfusion | Sul-F (3, 7.5, 15, and 30 mg/kg, i.v.) | Increased | [10] |

Anti-inflammatory and Protective Effects in Acute Lung Injury

A recent study has highlighted the potential of this compound in mitigating acute lung injury (ALI). In a lipopolysaccharide (LPS)-induced rat model of ALI, administration of Sul-F provided protective effects, as evidenced by improved pulmonary function and reduced pathological scores.[5]

Quantitative Data on aALI Protective Effects

| Parameter | Model | Treatment Group | Result | Reference |

| Hounsfield units (pulmonary function) | LPS-induced ALI in rats | ND308 (Sul-F) at 20 mg/kg for 3 days | Protective effects observed | [5] |

| Lung microscopic pathology scores | LPS-induced ALI in rats | ND308 (Sul-F) at 20 mg/kg for 3 days | Reduced | [5] |

| Lung coefficient (gross pathology) | LPS-induced ALI in rats | ND308 (Sul-F) at 20 mg/kg for 3 days | Reduced | [5] |

| Fas protein expression | LPS-induced ALI in rats and LPS-stimulated HPMECs | ND308 (Sul-F) treated | Significantly reduced | [5] |

| p-PDK1 protein expression | LPS-induced ALI in rats and LPS-stimulated HPMECs | ND308 (Sul-F) treated | Significantly reduced | [5] |

| p-STAT3 protein expression | LPS-induced ALI in rats and LPS-stimulated HPMECs | ND308 (Sul-F) treated | Significantly reduced | [5] |

| Claudin 18.1 protein expression | LPS-induced ALI in rats and LPS-stimulated HPMECs | ND308 (Sul-F) treated | Significantly increased | [5] |

Lipid-Lowering and Liver-Protective Activities

In addition to its other biological activities, this compound has been reported to possess lipid-lowering and liver-protective properties.[4]

Signaling Pathways Modulated by Sulfonated Formononetin

The biological effects of sulfonated formononetin are mediated through its interaction with several key signaling pathways.

Apoptosis Regulation in Cardioprotection

In the context of myocardial infarction, Sul-F exerts its protective effects by modulating the intrinsic apoptosis pathway. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby shifting the Bcl-2/Bax ratio in favor of cell survival.[1][3]

Caption: Modulation of the Bcl-2/Bax pathway by sulfonated formononetin in cardioprotection.

Neuroprotection via Angiogenesis and Anti-Apoptosis

The neuroprotective effects of sulfonated formononetin in cerebral ischemia are attributed to its ability to promote angiogenesis and inhibit neuronal apoptosis. It has been shown to increase the expression of key angiogenic factors, VEGF and PECAM-1.

Caption: Neuroprotective mechanisms of sulfonated formononetin.

Attenuation of Acute Lung Injury via the FAS/PDK1/STAT3 Pathway

In acute lung injury, sulfonated formononetin has been found to inhibit the FAS/PDK1/STAT3 signaling pathway. This inhibition leads to an increase in the tight junction protein claudin 18.1, thereby preserving the integrity of the pulmonary endothelium.[5]

Caption: Inhibition of the FAS/PDK1/STAT3 pathway by sulfonated formononetin in ALI.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a sulfonation reaction.[3][4]

-

Reactants: Formononetin is used as the starting material. A sulfonating agent is added in an appropriate solvent.

-

Reaction: The mixture is allowed to react to produce the sulfonated product.

-

Purification: Following the reaction, the mixture containing the sulfonated formononetin and unreacted materials undergoes purification using conventional separation methods to yield the pure this compound.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and elemental analysis.[3][4]

In Vivo Model of Acute Myocardial Infarction

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Induction of Myocardial Infarction: The left anterior descending coronary artery is ligated to induce myocardial ischemia.

-

Treatment: this compound is administered intravenously at various doses.

-

Assessment:

-

Electrocardiogram (ECG): To monitor for ST-segment elevation.

-

Serum Biomarkers: Blood samples are collected to measure levels of CK-MB, LDH, ALT, and cTnT.

-

Histopathology: Heart tissue is stained to assess the extent of myocardial necrosis.

-

Western Blot Analysis: To determine the protein expression levels of Bcl-2 and Bax in the heart tissue.

-

Caption: Experimental workflow for assessing the cardioprotective effects of sulfonated formononetin.

In Vivo Model of Cerebral Ischemia-Reperfusion Injury

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Induction of Ischemia-Reperfusion: A middle cerebral artery occlusion (MCAO) model is established.

-

Treatment: Sulfonated formononetin is administered intravenously at different dosages.

-

Assessment:

-

Neurological Deficit Scoring: To evaluate neurological function.

-

TTC Staining: To measure the cerebral infarct volume.

-

Histological Staining (H&E and Nissl): To assess the pathological state of brain tissues.

-

Immunohistochemistry/Western Blot: To measure the expression of VEGF and PECAM-1.

-

Conclusion

The sulfonation of formononetin represents a promising strategy to enhance its therapeutic potential by improving its water solubility and pharmacokinetic properties. This compound has demonstrated significant biological activities, including cardioprotective, neuroprotective, and anti-inflammatory effects in preclinical models. These effects are mediated through the modulation of key signaling pathways involved in apoptosis, angiogenesis, and inflammation. Further research, including clinical trials, is warranted to fully elucidate the therapeutic utility of sulfonated formononetin in various disease contexts.

References

- 1. Cardioprotective effect of sulphonated formononetin on acute myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sodium formononetin-3(acute)-sulfonate (949021-68-5) for sale [vulcanchem.com]

- 4. [Synthesis, solubility, lipids-lowering and liver-protection activities of sulfonated formononetin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound attenuated acute lung injury by Fas/PDK1/STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute toxicity of sodium formononetin-3'-sulphonate (Sul-F) in Sprague-Dawley rats and Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Formononetin: A Pathway to Protect Neurons [frontiersin.org]

Sodium Formononetin-3'-sulfonate: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium formononetin-3'-sulfonate (Sul-F), a water-soluble derivative of the isoflavone (B191592) formononetin (B1673546), has emerged as a promising therapeutic agent with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular pathways and cellular effects of Sul-F, focusing on its cardioprotective, neuroprotective, anti-inflammatory, and angiogenic properties. Through a systematic review of preclinical studies, this document summarizes key quantitative data, details experimental methodologies, and visualizes complex signaling cascades to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Formononetin, a natural isoflavone found in various plants, has long been recognized for its potential health benefits. However, its low water solubility has limited its therapeutic application. The synthesis of this compound, a sulfonated derivative, has overcome this limitation, paving the way for extensive investigation into its pharmacological activities. This guide delves into the core mechanisms through which Sul-F exerts its effects, providing a foundation for further research and development.

Cardioprotective Effects

Sul-F has demonstrated significant cardioprotective effects in models of myocardial infarction. Its mechanism of action in the cardiovascular system is primarily attributed to its anti-apoptotic, antioxidant, and energy metabolism-regulating properties.[1][2][3]

Modulation of Apoptosis

Sul-F protects cardiomyocytes from apoptosis by modulating the expression of key regulatory proteins. It has been shown to upregulate the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax, thereby shifting the cellular balance towards survival.[1][2]

Antioxidant Activity

The compound mitigates oxidative stress, a major contributor to cardiac damage during ischemia-reperfusion injury. Sul-F decreases lipid peroxidation and enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[1][2][3]

Improvement of Cardiac Energy Metabolism

Sul-F improves the energy metabolism of cardiac mitochondria, which is crucial for maintaining cardiac function. It has been observed to increase the content of mitochondrial ATP and enhance the activity of ATP synthase.[1][2]

Quantitative Data on Cardioprotective Effects

| Parameter | Effect of Sul-F Treatment | Reference |

| Myocardial Infarct Size | Significantly reduced | [2][3] |

| Serum Creatine Kinase-MB (CK-MB) | Significantly decreased | [2][4][5] |

| Serum Lactate Dehydrogenase (LDH) | Significantly decreased | [2][4][5] |

| Serum Cardiac Troponin T (cTnT) | Significantly decreased | [2][4][5] |

| Myocardial SOD Activity | Significantly increased | [1][2][3] |

| Myocardial GSH-Px Activity | Significantly increased | [1][2][3] |

| Myocardial Malondialdehyde (MDA) | Significantly decreased | [1][2][3] |

| Cardiomyocyte Apoptosis | Significantly decreased | [1][2][3] |

| Bcl-2 Expression | Upregulated | [1][2] |

| Bax Expression | Downregulated | [1][2] |

| Mitochondrial ATP Content | Significantly increased | [1][2] |

| ATP Synthase Activity | Significantly improved | [1][2] |

Experimental Protocols

Model of Acute Myocardial Infarction in Rats:

-

Male Sprague-Dawley rats are anesthetized.

-

The left anterior descending (LAD) coronary artery is ligated for a specific duration (e.g., 30 minutes) to induce ischemia.

-

The ligation is then released to allow for reperfusion.

-

Sul-F is administered intravenously at various doses at the onset of reperfusion.

-

After a set period (e.g., 24 hours), hearts are excised for analysis.

Measurement of Infarct Size:

-

Excised hearts are sliced and incubated in a solution of triphenyltetrazolium (B181601) chloride (TTC).

-

Viable tissue stains red, while infarcted tissue remains pale.

-

The areas of the infarcted and total ventricular tissue are measured to calculate the percentage of infarct size.

Biochemical Assays:

-

Blood samples are collected to measure serum levels of CK-MB, LDH, and cTnT using commercially available ELISA kits.

-

Myocardial tissue homogenates are used to determine the activities of SOD and GSH-Px and the content of MDA using spectrophotometric assays.

Western Blot Analysis for Apoptotic Proteins:

-

Protein is extracted from myocardial tissue.

-

Protein concentration is determined using a BCA protein assay kit.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is incubated with primary antibodies against Bcl-2, Bax, and a loading control (e.g., GAPDH).

-

The membrane is then incubated with a secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

Caption: Cardioprotective mechanism of this compound.

Neuroprotective Effects

Sul-F exhibits potent neuroprotective properties, particularly in the context of cerebral ischemia-reperfusion injury. Its mechanisms include the inhibition of apoptosis, suppression of endoplasmic reticulum stress, and promotion of angiogenesis.[6][7][8]

Anti-Apoptotic and Pro-Survival Signaling

Similar to its effects in the heart, Sul-F protects neurons from apoptosis by modulating the Bax/Bcl-2 ratio. Furthermore, it activates the PI3K/Akt signaling pathway, a key cascade involved in promoting cell survival and proliferation.[6][7]

Attenuation of Endoplasmic Reticulum (ER) Stress

Sul-F has been shown to alleviate cerebral ischemia-reperfusion injury by suppressing ER stress-mediated apoptosis.[9] This involves the downregulation of key ER stress markers.

Promotion of Angiogenesis

Sul-F promotes angiogenesis in the brain, which is crucial for restoring blood flow to ischemic areas. This is achieved by increasing the expression of vascular endothelial growth factor (VEGF) and platelet endothelial cell adhesion molecule-1 (PECAM-1).[6][8]

Quantitative Data on Neuroprotective Effects

| Parameter | Effect of Sul-F Treatment | Reference |

| Neurological Deficit Score | Significantly improved | [6][7] |

| Infarct Volume | Significantly reduced | [6][7] |

| Neuronal Apoptosis | Significantly decreased | [6][7][8] |

| Bax/Bcl-2 Ratio | Decreased | [6][7] |

| p-Akt Expression | Increased | [6][7] |

| VEGF Expression | Increased | [6][8] |

| PECAM-1 Expression | Increased | [6][8] |

| ER Stress Markers | Downregulated | [9] |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats:

-

Rats are anesthetized, and the common carotid artery is exposed.

-

A nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery.

-

After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow reperfusion.

-

Sul-F is administered intravenously at different doses.

-

Neurological function is assessed using a standardized scoring system.

Immunohistochemistry for VEGF and PECAM-1:

-

Brain tissue sections are prepared and incubated with primary antibodies against VEGF and PECAM-1.

-

Sections are then incubated with a biotinylated secondary antibody.

-

The signal is visualized using a streptavidin-peroxidase conjugate and a chromogen.

-

The intensity of staining is quantified to determine protein expression levels.

Signaling Pathway Diagram

Caption: Neuroprotective mechanism of this compound.

Anti-Inflammatory Effects

Sul-F exerts anti-inflammatory effects through the modulation of specific signaling pathways, demonstrating its potential in treating inflammatory conditions such as acute lung injury and colitis.

Inhibition of the NLRP3 Inflammasome

In models of colitis, formononetin (the parent compound of Sul-F) has been shown to ameliorate disease severity by inhibiting the NLRP3 inflammasome signaling pathway.[10][11] This leads to a reduction in the production of pro-inflammatory cytokines.

Attenuation of Acute Lung Injury

In a rat model of lipopolysaccharide (LPS)-induced acute lung injury, Sul-F was found to provide protection by inhibiting the Fas/PDK1/STAT3 signaling pathway.[12] This resulted in reduced lung pathology and improved pulmonary function.

Quantitative Data on Anti-Inflammatory Effects

| Parameter | Effect of Sul-F/Formononetin Treatment | Reference |

| NLRP3 Expression | Decreased | [10][11] |

| ASC Expression | Decreased | [10][11] |

| IL-1β Levels | Decreased | [10][11] |

| Fas Expression | Decreased | [12] |

| p-PDK1 Expression | Decreased | [12] |

| p-STAT3 Expression | Decreased | [12] |

| Claudin 18.1 Expression | Increased | [12] |

| Lung Microscopic Pathology Scores | Improved | [12] |

Experimental Protocols

LPS-Induced Acute Lung Injury Model in Rats:

-

Rats are administered LPS intravenously to induce acute lung injury.

-

Sul-F is administered at a specific dose for a set number of days.

-

Lung tissue is collected for histological analysis and protein expression studies.

Western Blot for Inflammatory Proteins:

-

Protein is extracted from lung tissue or cultured cells.

-

Western blotting is performed as described previously, using primary antibodies against NLRP3, ASC, IL-1β, Fas, p-PDK1, and p-STAT3.

Signaling Pathway Diagram

Caption: Anti-inflammatory mechanisms of Formononetin and Sul-F.

Angiogenic Effects

Interestingly, while formononetin has been reported to have anti-angiogenic effects in the context of cancer, its sulfonated derivative, Sul-F, has been shown to promote angiogenesis in other contexts, such as in endothelial cells, which is beneficial for tissue repair and recovery from ischemia.[13][14][15][16]

Activation of Pro-Angiogenic Signaling Pathways

Sul-F induces angiogenesis in human umbilical vein endothelial cells (HUVECs) by activating the VEGF/CREB/Egr-3/VCAM-1 and Wnt/β-catenin signaling pathways.[13][14][15] This leads to enhanced cell proliferation, invasion, and tube formation.

Quantitative Data on Angiogenic Effects

| Parameter | Effect of Sul-F Treatment | Reference |

| HUVEC Proliferation | Increased | [13][14][15] |

| HUVEC Invasion | Increased | [13][14][15] |

| HUVEC Tube Formation | Increased | [13][14][15] |

| VEGF Expression | Increased | [13][14][15] |

| p-CREB Expression | Increased | [13][14][15] |

| Egr-3 Expression | Increased | [13][14][15] |

| VCAM-1 Expression | Increased | [13][14][15] |

| β-catenin Expression | Increased | [13][14][15] |

Experimental Protocols

HUVEC Proliferation Assay (MTT Assay):

-

HUVECs are seeded in 96-well plates and treated with various concentrations of Sul-F.

-

After a specific incubation period, MTT solution is added to each well.

-

The formazan (B1609692) crystals formed are dissolved in a solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength to determine cell viability.

Tube Formation Assay:

-

HUVECs are seeded on a layer of Matrigel in a 96-well plate.

-

Cells are treated with Sul-F.

-

After incubation, the formation of capillary-like structures is observed and quantified.

Signaling Pathway Diagram

Caption: Pro-angiogenic mechanism of this compound.

Conclusion

This compound exhibits a diverse and complex mechanism of action, making it a molecule of significant interest for therapeutic development. Its ability to concurrently target multiple pathways involved in apoptosis, oxidative stress, inflammation, and angiogenesis underscores its potential for treating a range of diseases, including cardiovascular and neurodegenerative disorders, as well as inflammatory conditions. This technical guide provides a solid foundation of the current understanding of Sul-F's mechanisms, and it is hoped that it will facilitate further research to unlock its full therapeutic potential.

References

- 1. Sodium formononetin-3(acute)-sulfonate (949021-68-5) for sale [vulcanchem.com]

- 2. Cardioprotective effect of sulphonated formononetin on acute myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Formononetin: A Pathway to Protect Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Formononetin: A Pathway to Protect Neurons [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Sodium formononetin-3'-sulphonate alleviates cerebral ischemia-reperfusion injury in rats via suppressing endoplasmic reticulum stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formononetin Administration Ameliorates Dextran Sulfate Sodium-Induced Acute Colitis by Inhibiting NLRP3 Inflammasome Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Corrigendum to “Formononetin Administration Ameliorates Dextran Sulfate Sodium-Induced Acute Colitis by Inhibiting NLRP3 Inflammasome Signaling Pathway” - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound attenuated acute lung injury by Fas/PDK1/STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulphonated Formononetin Induces Angiogenesis through Vascular Endothelial Growth Factor/cAMP Response Element-Binding Protein/Early Growth Response 3/Vascular Cell Adhesion Molecule 1 and Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caringsunshine.com [caringsunshine.com]

- 15. karger.com [karger.com]

- 16. Formononetin promotes angiogenesis through the estrogen receptor alpha-enhanced ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Sodium Formononetin-3'-Sulfonate in Rodent Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium formononetin-3'-sulfonate (Sul-F), a water-soluble derivative of the isoflavone (B191592) formononetin (B1673546), has garnered significant interest in the scientific community for its potential therapeutic applications.[1] Preclinical studies have demonstrated its efficacy in various models, including cardioprotection, neuroprotection, and the attenuation of acute lung injury.[1][2][3] Understanding the pharmacokinetic profile of this compound is critical for its continued development as a potential therapeutic agent. This technical guide provides a comprehensive summary of the available data on the pharmacokinetics of this compound and its parent compound, formononetin, in rats, along with detailed experimental methodologies and an exploration of its known signaling pathways.

While specific pharmacokinetic parameters for this compound are not extensively documented in publicly available literature, studies on its parent compound, formononetin, offer valuable insights into its likely absorption, distribution, metabolism, and excretion characteristics.

Pharmacokinetic Parameters of Formononetin in Rats

The following table summarizes the key pharmacokinetic parameters of formononetin in rats following oral administration. It is important to note that these values may differ for this compound due to its altered physicochemical properties, such as increased water solubility.

| Parameter | Value | Conditions | Reference |

| Cmax (Maximum Plasma Concentration) | 110.03 ± 158.20 nM | 20 mg/kg oral administration in 1% HPMC solution | [4] |

| 302.1 ± 35.9 nM | 20 mg/kg oral administration in 0.5% CMC-Na solution | [4] | |

| Tmax (Time to Maximum Plasma Concentration) | 0.5 - 1 hour | Oral administration of 2-50 mg/kg | [4] |

| AUCinf (Area Under the Curve from time zero to infinity) | 368.12 ± 166.13 ng·hr/mL | 20 mg/kg oral administration in 1% HPMC solution | [4] |

| 757.7 ± 48.2 nM·hr | 20 mg/kg oral administration in 0.5% CMC-Na solution | [4] | |

| Plasma Protein Binding | 93.61 ± 0.44% | at 50 ng/mL in female rat plasma | [4] |

| 96.14 ± 0.15% | at 150 ng/mL in female rat plasma | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental protocols employed in the study of this compound and formononetin in rats.

Animal Models

-

Species: Sprague-Dawley rats are commonly used for both pharmacokinetic and toxicity studies of these compounds.[1][4]

-

Health Status: Healthy, adult male and female rats are typically selected.

-

Acclimatization: Animals are acclimatized to laboratory conditions for a standard period before the commencement of experiments.

Drug Administration

-

This compound: Due to its water solubility, it is often administered intravenously (IV) for toxicity and efficacy studies.[1] In a study on acute lung injury, it was administered at a dose of 20 mg/kg for 3 consecutive days.[2]

-

Formononetin: For pharmacokinetic studies, formononetin is typically administered orally (p.o.) via gavage.[4] The vehicle used to dissolve or suspend the compound can significantly impact its bioavailability, with common vehicles being 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na) or 1% hydroxypropyl methylcellulose (B11928114) (HPMC).[4]

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points from the tail vein or via cannulation.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantitative analysis of formononetin and its metabolites in rat plasma.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like methanol.[5]

-

Chromatographic Separation: A C18 column is commonly used for separation, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water containing a modifier like formic acid.[6][7][8]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[9]

Signaling Pathways Modulated by this compound

Recent research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of this compound, identifying its interaction with several key signaling pathways.

Angiogenesis Regulation

In vitro studies have shown that Sul-F can induce angiogenesis by modulating the VEGF/CREB/Egr-3/VCAM-1 and Wnt/β-catenin signaling pathways.[10] This suggests a potential role in tissue repair and regeneration.

Attenuation of Acute Lung Injury

In a rat model of acute lung injury, Sul-F was found to exert its protective effects by inhibiting the Fas/PDK1/STAT signaling pathway.[2] This leads to a reduction in inflammation and preservation of lung tissue integrity.

Neuroprotection in Cerebral Ischemia-Reperfusion Injury

Sul-F has been shown to alleviate cerebral ischemia-reperfusion injury by suppressing endoplasmic reticulum (ER) stress-mediated apoptosis.[3] This neuroprotective effect is achieved through the downregulation of the PERK/eIF2α/ATF4 and IRE1 signaling pathways.[3]

Conclusion and Future Directions

This compound is a promising therapeutic candidate with demonstrated efficacy in various preclinical models. While a complete pharmacokinetic profile in rats is yet to be fully elucidated, data from its parent compound, formononetin, provide a foundational understanding. The increased water solubility of Sul-F is likely to alter its pharmacokinetic properties, and dedicated studies are warranted to precisely quantify its absorption, distribution, metabolism, and excretion. Further research into its mechanisms of action, particularly the signaling pathways identified, will be crucial in optimizing its therapeutic potential and guiding future clinical development. The experimental protocols and analytical methods outlined in this guide provide a solid framework for researchers to build upon in their future investigations of this promising compound.

References

- 1. Acute toxicity of sodium formononetin-3'-sulphonate (Sul-F) in Sprague-Dawley rats and Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound attenuated acute lung injury by Fas/PDK1/STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium formononetin-3'-sulphonate alleviates cerebral ischemia-reperfusion injury in rats via suppressing endoplasmic reticulum stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Quantitative determination of formononetin and its metabolite in rat plasma after intravenous bolus administration by HPLC coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Parent-Metabolite Pharmacokinetic Modeling of Formononetin and Its Active Metabolites in Rats after Oral Administration of Formononetin Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous quantification and rat pharmacokinetics of formononetin-7-O-β-d-glucoside and its metabolite formononetin by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A rapid UFLC-MS/MS method for simultaneous determination of formononetin, cryptotanshinone, tanshinone IIA and emodin in rat plasma and its application to a pharmacokinetic study of Bu Shen Huo Xue formula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulphonated Formononetin Induces Angiogenesis through Vascular Endothelial Growth Factor/cAMP Response Element-Binding Protein/Early Growth Response 3/Vascular Cell Adhesion Molecule 1 and Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Sodium Formononetin-3'-sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium formononetin-3'-sulfonate (Sul-F), a water-soluble derivative of the isoflavone (B191592) formononetin (B1673546), has garnered significant scientific interest for its potential therapeutic applications. The addition of a sulfonate group to the parent compound, formononetin, enhances its solubility, a crucial factor for drug development and administration. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, focusing on its pro-angiogenic, anti-inflammatory, neuroprotective, and anti-cancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Pro-Angiogenic Effects in Endothelial Cells

This compound has demonstrated significant pro-angiogenic effects in vitro, primarily studied in Human Umbilical Vein Endothelial Cells (HUVECs). These effects are crucial for processes such as wound healing and tissue regeneration.

Quantitative Data: Pro-Angiogenic Effects on HUVECs

| Parameter | Cell Line | Concentration of Sul-F | Result | Reference |

| Cell Proliferation | HUVEC | 13.5 µmol/L | No significant difference compared to control. | [1] |

| Cell Proliferation | HUVEC | 27 µmol/L, 54 µmol/L, 108 µmol/L | Statistically significant increase in cell proliferation. | [1] |

| Cell Migration | HUVEC | 13.5 µmol/L, 27 µmol/L, 54 µmol/L, 108 µmol/L | Significant, dose-dependent increase in cell migration. | [1] |

| Tube Formation | HUVEC | 13.5 µmol/L, 27 µmol/L, 54 µmol/L, 108 µmol/L | Dose-dependent increase in the number of capillary-like tubes formed. | [1] |

| VCAM-1, VEGF, and VE-cadherin Expression | HUVEC | 54 µmol/L | Increased expression of VCAM-1, VEGF, and VE-cadherin. | [1] |

Experimental Protocols: Angiogenesis Assays

Cell Proliferation Assay (MTT Assay) [1]

-

Cell Seeding: HUVECs are seeded into 96-well plates at a density of 8 x 10³ cells per well.

-

Treatment: Cells are incubated with varying concentrations of this compound (13.5–108 μmol/L) or a positive control (e.g., 20 ng/mL VEGF) for 24 hours.

-

MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

Incubation: Plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

Cell Migration Assay (Wound Healing Assay) [1]

-

Cell Seeding: HUVECs are seeded in 6-well plates and grown to confluence.

-

Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with fresh medium containing different concentrations of this compound.

-

Image Acquisition: Images of the wound are captured at 0 and 24 hours.

-

Analysis: The migration distance of the cells into the wound area is measured and quantified using imaging software.

Tube Formation Assay [1]

-

Matrigel Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C.

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells.

-

Treatment: The cells are treated with various concentrations of this compound.

-

Incubation: The plates are incubated for a period sufficient for tube formation to occur (e.g., 6-24 hours).

-

Visualization and Quantification: The formation of capillary-like structures (tubes) is observed and photographed under a microscope. The number and length of the tubes are quantified using appropriate software.

Signaling Pathways in Angiogenesis

This compound appears to induce angiogenesis in HUVECs through the activation of the VEGF/CREB/Egr-3/VCAM-1 and Wnt/β-catenin signaling pathways[1][2].

Anti-Inflammatory Effects

While specific quantitative in vitro data for this compound is limited, studies on its parent compound, formononetin, provide strong indications of its anti-inflammatory potential. Formononetin has been shown to reduce the production of pro-inflammatory mediators in various cell types. A study on this compound (ND308) showed it attenuated acute lung injury in vitro by inhibiting the Fas/PDK1/STAT3 signaling pathway in human pulmonary microvascular endothelial cells[3].

Quantitative Data: Anti-Inflammatory Effects of Formononetin

| Parameter | Cell Line | Treatment | Result | Reference |

| IL-6 and IL-1β production | RAW264.7 macrophages | LPS-stimulation + Formononetin | Significant reduction in IL-6 and IL-1β levels. | [4][5][6] |

| Nitric Oxide (NO) Production | RAW264.7 macrophages | LPS-stimulation + Formononetin | Dose-dependent reduction in NO production. | [4] |

| Nitric Oxide (NO) Formation | INS-1 (rat insulinoma) | IL-1β stimulation + Formononetin | Dose-dependent decrease in NO formation. | [7] |

Experimental Protocols: Anti-inflammatory Assays

Nitric Oxide (NO) Assay (Griess Test)

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Stimulation and Treatment: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test compound.

-

Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: The absorbance is measured at approximately 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

Cytokine Quantification (ELISA)

-

Cell Stimulation: Similar to the NO assay, cells are stimulated with an inflammatory agent in the presence or absence of the test compound.

-

Supernatant Collection: The cell culture supernatant is collected after incubation.

-

ELISA Procedure: An Enzyme-Linked Immunosorbent Assay (ELISA) is performed using specific antibodies for the cytokines of interest (e.g., IL-6, TNF-α).

-

Detection: The absorbance is read on a plate reader, and the concentration of the cytokine is determined by comparison to a standard curve.

Signaling Pathway in Anti-Inflammation

Formononetin exerts its anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB pathway[7]. This compound has been shown to inhibit the Fas/PDK1/STAT3 pathway[3].

Neuroprotective Effects

This compound has shown promise in protecting neuronal cells from damage. In vitro studies with its parent compound, formononetin, have elucidated some of the underlying mechanisms.

Quantitative Data: Neuroprotective Effects of Formononetin

| Parameter | Cell Line | Insult | Treatment | Result | Reference | |---|---|---|---|---| | Cell Viability | N2a-AβPP cells | Hypoxia | Formononetin | Increased cell viability. |[8] | | Caspase 3 Activity | N2a-AβPP cells | Hypoxia | Formononetin | Reduced caspase 3 activity. |[8] | | sAβPPα Secretion | N2a-AβPP cells | Hypoxia | Formononetin | Increased sAβPPα secretion. |[8] |

Experimental Protocols: Neuroprotection Assays

Neuronal Cell Viability Assay (MTT or LDH Assay)

-

Cell Culture: Neuronal cell lines (e.g., PC12, SH-SY5Y) are cultured.

-

Induction of Injury: Neurotoxicity is induced by methods such as oxygen-glucose deprivation (OGD) to mimic ischemia, or by exposure to neurotoxins like glutamate (B1630785) or MPP+.

-

Treatment: Cells are treated with the neuroprotective compound before, during, or after the insult.

-

Viability Assessment: Cell viability is measured using assays like the MTT assay (as described previously) or by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage.

Apoptosis Assay (Caspase Activity)

-

Cell Culture and Treatment: Neuronal cells are treated as described above.

-

Cell Lysis: Cells are lysed to release intracellular contents.

-

Caspase Assay: A colorimetric or fluorometric assay is used to measure the activity of key apoptotic enzymes like caspase-3.

Signaling Pathways in Neuroprotection

Formononetin's neuroprotective effects are associated with the activation of pro-survival pathways like PI3K/Akt and the upregulation of antioxidant responses through the Nrf2 pathway[9][10]. It also modulates the processing of amyloid precursor protein (APP)[8].

Anti-Cancer Effects

Extensive in vitro research on formononetin has revealed its potent anti-cancer activities against a variety of cancer cell lines. While specific IC50 values for this compound are not widely available, the data for formononetin suggests a strong potential for the sulfonated derivative in oncology research.

Quantitative Data: Anti-Cancer Effects of Formononetin

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| HeLa | Cervical Cancer | ~23.7 | 24 h | [11] |

| A549 | Non-small cell lung cancer | Varies (dose-dependent inhibition) | 24-72 h | [12] |

| NCI-H23 | Non-small cell lung cancer | Varies (dose-dependent inhibition) | 24-72 h | [12] |

| MCF-7 | Breast Cancer | Varies (dose-dependent inhibition) | - | [13] |

| FaDu | Head and Neck Squamous Carcinoma | ~50 | 24 h | [14] |

| U937 | Acute Myeloid Leukemia | 31.71 | 24 h | |

| KG-1 | Acute Myeloid Leukemia | 46.59 | 24 h | |

| HepG2 | Hepatocellular Carcinoma | 10.397 µg/mL | - | [15] |

Note: The majority of the quantitative data is for formononetin. Further studies are required to establish the specific IC50 values for this compound.

Experimental Protocols: Anti-Cancer Assays

Cell Viability and Cytotoxicity (MTT Assay) The protocol is as described in the "Pro-Angiogenic Effects" section, with cancer cell lines being used instead of HUVECs.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Cell Treatment: Cancer cells are treated with the test compound for a specified duration.

-

Cell Harvesting: Cells are harvested and washed with PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Flow Cytometry with PI Staining)

-

Cell Treatment and Harvesting: Similar to the apoptosis assay.

-

Fixation: Cells are fixed in cold ethanol.

-

Staining: Cells are treated with RNase and stained with Propidium Iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Signaling Pathways in Anti-Cancer Activity

Formononetin has been shown to induce apoptosis and cell cycle arrest in cancer cells through the modulation of several key signaling pathways, including the PI3K/Akt and MAPK pathways[14][16][17].

Conclusion

This compound is a promising compound with a range of in vitro biological activities. Its pro-angiogenic effects are well-documented, with clear evidence of its ability to promote endothelial cell proliferation, migration, and tube formation. While much of the in vitro anti-inflammatory, neuroprotective, and anti-cancer data is derived from its parent compound, formononetin, the initial findings for this compound are encouraging. The improved water solubility of the sulfonated form makes it a more viable candidate for further preclinical and clinical development. This technical guide summarizes the current state of in vitro research and highlights the need for further quantitative studies to fully elucidate the therapeutic potential of this compound.

References

- 1. karger.com [karger.com]

- 2. Sulphonated Formononetin Induces Angiogenesis through Vascular Endothelial Growth Factor/cAMP Response Element-Binding Protein/Early Growth Response 3/Vascular Cell Adhesion Molecule 1 and Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound attenuated acute lung injury by Fas/PDK1/STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Anti-Inflammatory Effects of Formononetin, an Active Constituent of Pueraria montana Var. Lobata, via Modulation of Macrophage Autophagy and Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Anti-Inflammatory Effects of Formononetin, an Active Constituent of Pueraria montana Var. Lobata, via Modulation of Macrophage Autophagy and Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Formononetin protects neurons against hypoxia-induced cytotoxicity through upregulation of ADAM10 and sAβPPα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formononetin: A Pathway to Protect Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Formononetin suppresses the proliferation of human non-small cell lung cancer through induction of cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Formononetin induces cell cycle arrest of human breast cancer cells via IGF1/PI3K/Akt pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formononetin induces apoptotic cell death through the suppression of mitogen‑activated protein kinase and nuclear factor‑κB phosphorylation in FaDu human head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Focus on Formononetin: Anticancer Potential and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Preclinical Safety Evaluation of Sodium Formononetin-3'-sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium formononetin-3'-sulfonate (Sul-F) is a water-soluble derivative of formononetin (B1673546), an isoflavone (B191592) with demonstrated neuroprotective and cardioprotective properties.[1][2] As with any new chemical entity destined for therapeutic use, a thorough preclinical safety evaluation is paramount to identify potential hazards and establish a safe dose range for first-in-human studies. This technical guide provides a comprehensive overview of the preclinical safety studies conducted on Sul-F, including acute and repeated-dose toxicity, and genotoxicity. Where data on Sul-F is not available, information on the parent compound, formononetin, is provided with the caveat that its safety profile may differ.

Toxicology Summary

A battery of preclinical safety studies has been conducted on this compound to assess its toxicological profile. These studies were designed to comply with international regulatory guidelines and provide a comprehensive evaluation of potential adverse effects.

Acute Toxicity

Single-dose toxicity studies were performed in both rodent (Sprague-Dawley rats) and non-rodent (Beagle dogs) species to determine the potential for acute adverse effects.

Data Presentation: Acute Toxicity of this compound

| Species | Route of Administration | Dose (mg/kg) | Observation Period | Key Findings | Reference |

| Sprague-Dawley Rat | Intravenous | 2000 | 14 days | No mortality or treatment-related clinical signs of toxicity. No significant changes in body weight, hematological, or biochemical parameters. No histopathological abnormalities. | [2] |

| Beagle Dog | Intravenous | 1000 | 14 days | Transient vomiting observed 15-20 minutes post-administration. No mortality or other treatment-related clinical signs. No effects on body weight, electrocardiogram, or ophthalmic examinations. No significant biochemical or histopathological changes. | [2] |

Experimental Protocol: Acute Intravenous Toxicity Study

The acute toxicity studies were conducted in compliance with Good Laboratory Practice (GLP) regulations.

-

Test Animals: Male and female Sprague-Dawley rats and Beagle dogs were used. Animals were acclimatized to laboratory conditions before the study.

-

Dose Administration: A single dose of this compound was administered intravenously. The dose volume was based on the body weight of individual animals.

-

Clinical Observations: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals throughout the 14-day observation period.

-

Terminal Procedures: At the end of the observation period, all animals were euthanized. Blood samples were collected for hematological and clinical chemistry analysis. A complete necropsy was performed, and selected organs were collected for histopathological examination.

Experimental Workflow: Acute Toxicity Study

Caption: Workflow for the acute intravenous toxicity study of this compound.

Repeated-Dose Toxicity

A 90-day subchronic toxicity study was conducted in Beagle dogs to evaluate the potential for cumulative toxicity with repeated intravenous administration.

Data Presentation: 90-Day Subchronic Intravenous Toxicity of this compound in Beagle Dogs

| Dose Group (mg/kg/day) | Duration | Key Findings | NOAEL (mg/kg/day) | Reference |

| 0 (Control) | 90 days + 28-day recovery | No treatment-related findings. | - | [3] |

| 33.3 | 90 days + 28-day recovery | No treatment-related findings. | 100 | [3] |

| 100 | 90 days + 28-day recovery | No treatment-related findings. | 100 | [3] |

| 300 | 90 days + 28-day recovery | Transient vomiting and recoverable vascular stimulation. No mortality or treatment-related findings in body weight, clinical chemistry, hematology, or histopathology. | - | [3] |

Experimental Protocol: 90-Day Subchronic Intravenous Toxicity Study in Dogs

-

Test Animals: Male and female Beagle dogs were assigned to four groups: a control group and three dose groups.

-

Dose Administration: this compound was administered daily via intravenous infusion for 90 consecutive days.

-

In-life Assessments: Weekly measurements of body weight, temperature, and food consumption were recorded. Ophthalmoscopy, ECG examination, urinalysis, serum biochemistry, and hematology examinations were performed at pre-test, on days 45 and 90, and at the end of the 28-day recovery period.

-

Terminal Procedures: At the end of the 90-day treatment period and the 28-day recovery period, animals were euthanized. A full histopathological examination of organs and tissues was conducted.

Experimental Workflow: 90-Day Subchronic Toxicity Study

Caption: Workflow for the 90-day subchronic intravenous toxicity study of this compound.

Genotoxicity

A comprehensive battery of in vitro and in vivo genotoxicity assays was conducted to assess the potential of this compound to induce gene mutations and chromosomal damage.

Data Presentation: Genotoxicity of this compound

| Assay | Test System | Concentration/Dose | Metabolic Activation (S9) | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium strains TA97, TA98, TA100, TA102, and TA1535 | 250, 500, 1000, 2000, 4000 µ g/plate | With and Without | Negative | [4] |

| In Vitro Chromosomal Aberration | Chinese Hamster Lung (CHL) cells | 400, 800, 1600 µg/mL | With and Without | Negative | [4] |

| In Vivo Micronucleus Test | ICR Mice (bone marrow) | Up to 2000 mg/kg (intravenous) | N/A | Negative | [4] |

Experimental Protocols: Genotoxicity Assays

-

Bacterial Reverse Mutation Assay (Ames Test): The assay was performed using the pre-incubation method. Five strains of Salmonella typhimurium were exposed to various concentrations of Sul-F with and without a metabolic activation system (S9 mix). The number of revertant colonies was counted after incubation.

-

In Vitro Chromosomal Aberration Assay: Chinese Hamster Lung (CHL) cells were treated with Sul-F at three concentrations, with and without S9 metabolic activation. Metaphase cells were harvested and analyzed for chromosomal aberrations.

-

In Vivo Micronucleus Test: ICR mice were administered Sul-F via intravenous injection. Bone marrow was collected, and polychromatic erythrocytes were examined for the presence of micronuclei.

Experimental Workflow: Genotoxicity Testing Battery

Caption: Overview of the genotoxicity testing battery for this compound.

Safety Pharmacology, Reproductive and Developmental Toxicity, and Carcinogenicity

As of the date of this document, no specific safety pharmacology, reproductive and developmental toxicity, or carcinogenicity studies on this compound have been identified in the public domain. The toxicological profile in these areas is therefore unknown.

Given that Sul-F is a salt of formononetin, it is possible that it shares some of its pharmacological and toxicological properties. However, the sulfonate group can significantly alter the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule, potentially leading to a different safety profile. Therefore, direct extrapolation of formononetin data to Sul-F should be done with caution, and dedicated studies on Sul-F are necessary for a complete safety assessment.

Potential Signaling Pathways Involved in Safety

Formononetin has been reported to modulate several signaling pathways that are crucial for cellular function and homeostasis. While these studies were not conducted with Sul-F, they provide insights into the potential biological targets.

Signaling Pathways Modulated by Formononetin

Caption: Potential signaling pathways modulated by formononetin relevant to its safety profile.

Conclusion

The available preclinical safety data on this compound indicate a favorable safety profile at the doses tested.

-

Acute Toxicity: Sul-F exhibits low acute toxicity in both rats and dogs when administered intravenously.

-

Repeated-Dose Toxicity: A 90-day study in dogs established a No-Observed-Adverse-Effect-Level (NOAEL) of 100 mg/kg/day, with only transient and reversible effects observed at a higher dose.

-

Genotoxicity: A comprehensive battery of genotoxicity tests demonstrated that Sul-F is not mutagenic or clastogenic.

While these findings are encouraging, the absence of data on safety pharmacology, reproductive and developmental toxicity, and carcinogenicity represents a significant data gap. Further studies in these areas are essential to fully characterize the safety profile of this compound and support its continued development as a potential therapeutic agent. Researchers and drug development professionals should consider these data gaps when designing future non-clinical and clinical studies.

References

- 1. Acute toxicity of sodium formononetin-3'-sulphonate (Sul-F) in Sprague-Dawley rats and Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A 90-day subchronic toxicity study with sodium formononetin-3'-sulphonate (Sul-F) delivered to dogs via intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

The Ascendant Trajectory of Formononetin Derivatives: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formononetin (B1673546), a naturally occurring O-methylated isoflavone (B191592) found in a variety of plants, including red clover (Trifolium pratense) and Astragalus membranaceus, has emerged as a promising scaffold in drug discovery. Its inherent biological activities, spanning anticancer, anti-inflammatory, and neuroprotective effects, have spurred extensive research into the synthesis and evaluation of its derivatives. These structural modifications aim to enhance potency, improve pharmacokinetic profiles, and elucidate the molecular mechanisms underpinning its therapeutic potential. This in-depth technical guide provides a comprehensive overview of the discovery and development of formononetin derivatives, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways they modulate.

I. Synthesis of Formononetin Derivatives: Strategies and Protocols

The journey from the parent formononetin molecule to its diverse derivatives involves a range of synthetic strategies, primarily targeting the hydroxyl group at the C7 position. This section details the protocols for the synthesis of prominent classes of formononetin derivatives.

Synthesis of Formononetin-Triphenylphosphine Derivatives

Triphenylphosphine (B44618) moieties are often introduced to target the mitochondria of cancer cells.

Experimental Protocol:

-

Esterification: To a solution of formononetin in dichloromethane, add the corresponding ω-bromoalkanoic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically carried out at 0°C for several hours.

-

Quaternization: The resulting bromo-ester intermediate is then refluxed with triphenylphosphine in a suitable solvent like anhydrous acetonitrile (B52724) to yield the final triphenylphosphonium salt derivative.

-

Purification: The synthesized derivatives are purified using column chromatography on silica (B1680970) gel.

-

Characterization: The structure of the final products is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis of Formononetin-Nitrogen Mustard Derivatives

Nitrogen mustard derivatives are synthesized to enhance the cytotoxic and alkylating properties of the parent compound.

Experimental Protocol:

-

Coupling Reaction: Formononetin is coupled with a nitrogen mustard-containing carboxylic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) in an appropriate solvent such as dimethylformamide (DMF).

-

Purification and Characterization: The resulting derivatives are purified by column chromatography and characterized by spectroscopic techniques to confirm their chemical structure.

Synthesis of Formononetin Ester and Ether Derivatives

Ester and ether linkages are commonly employed to modify the lipophilicity and bioavailability of formononetin.

Experimental Protocol (Esterification):

-

Reaction Setup: Formononetin is dissolved in a suitable solvent like pyridine (B92270) or dichloromethane.

-

Acylation: The corresponding acyl chloride or carboxylic acid anhydride (B1165640) is added to the solution, often in the presence of a catalyst such as DMAP.

-

Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts, followed by purification of the ester derivative using chromatographic techniques.

Experimental Protocol (Alkylation for Ether Synthesis):

-

Deprotonation: The phenolic hydroxyl group of formononetin is deprotonated using a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or acetone.

-

Nucleophilic Substitution: The resulting phenoxide is reacted with an appropriate alkyl halide to form the ether linkage.

-

Purification: The synthesized ether derivative is purified from the reaction mixture using standard procedures.

II. Biological Activities and Quantitative Data

The therapeutic potential of formononetin derivatives has been extensively evaluated across various disease models. This section presents a summary of their anticancer, anti-inflammatory, and neuroprotective activities, with quantitative data organized for comparative analysis.

Anticancer Activity

Formononetin and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Formononetin and Its Derivatives (IC50 values in µM)

| Compound/Derivative | A549 (Lung) | HGC-27 (Gastric) | MCF-7 (Breast) | PC-3M (Prostate) | HCT-116 (Colorectal) | HeLa (Cervical) |

| Formononetin | 83.02 ± 6.25[1] | 29.55[1] | >100[1] | 76.39[1] | - | 23.7 (FN)[2] |

| Triphenylphosphine Derivatives | ||||||

| Derivative 2c | 12.19 ± 1.52[1] | 18.62 ± 1.60[1] | - | 21.73[1] | - | - |

| Derivative 2f | 20.61[1] | 30.43[1] | - | 27.86[1] | - | - |

| Derivative 2g | 23.64[1] | 29.36[1] | - | 41.16[1] | - | - |

| Nitrogen Mustard Derivatives | ||||||

| Derivative 6d | - | - | - | - | Potent | - |

| Derivative 6n | - | - | - | - | Potent | - |

| Formononetin nitrogen mustard derivative | - | - | - | - | 3.8[3] | - |

| Dithiocarbamate Hybrid | ||||||

| Formononetin-dithiocarbamate hybrid | - | - | - | 1.97[3] | - | - |

| EGFR Inhibitor Derivative | ||||||

| Derivative 4v | - | - | 5.44 ± 1.28 (MDA-MB-231)[4] | - | - | - |

| Combination Therapy | ||||||

| Formononetin + Sulforaphane | - | - | - | - | - | 21.6 (IC50)[2] |

Note: '-' indicates data not available from the provided search results. Values are presented as mean ± standard deviation where available.

Anti-inflammatory Activity

Formononetin derivatives exert anti-inflammatory effects primarily by inhibiting the production of pro-inflammatory mediators.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Stimulation: Cells are pre-treated with various concentrations of the formononetin derivative for a specific period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage inhibition of NO production by the derivative is calculated relative to the LPS-stimulated control.

Table 2: Anti-inflammatory Activity of Formononetin Derivatives

| Compound/Derivative | Assay | Cell Line | Effect | Quantitative Data |

| Formononetin | IL-6 and IL-1β production | RAW 264.7 | Inhibition | Significant reduction at 20 µM[5] |